N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide, with the chemical formula and CAS number 1354940-68-3, is a compound that has garnered attention in medicinal chemistry due to its potential applications as a pharmaceutical intermediate. This compound features a biphenyl structure which is significant in drug design due to its ability to modulate biological activity through various mechanisms.
N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide belongs to the class of carboxamides, characterized by the presence of an amide functional group attached to a biphenyl moiety. It can also be classified under biphenyl derivatives, which are known for their diverse biological activities and roles as building blocks in organic synthesis.
The synthesis of N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide can be achieved through several methods, primarily focusing on coupling reactions involving biphenyl derivatives. Common synthetic routes include:
The reaction conditions generally require solvents such as dimethylformamide or tetrahydrofuran, and temperatures may vary depending on the specific method employed. The choice of catalyst and coupling agent significantly influences the yield and purity of the final product.
The molecular structure of N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide includes:
The molecular weight of N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide is approximately 285.34 g/mol. The compound's structural representation can be depicted using SMILES notation: O=C(C1=CC=C(C2=CC=CC=C2)C=C1)NCCOCCO
.
N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide participates in various chemical reactions typical for amides and biphenyl derivatives:
Reactions involving this compound often require careful control of pH and temperature to prevent degradation or unwanted side reactions. The stability of the compound under different conditions is crucial for its application in synthetic pathways.
The mechanism of action for compounds like N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide typically involves interaction with biological targets such as enzymes or receptors. The biphenyl moiety can facilitate binding through hydrophobic interactions, while the amide group may participate in hydrogen bonding.
Research indicates that similar compounds exhibit activity against various biological targets, including those involved in metabolic pathways or signaling processes. Understanding these interactions at a molecular level is essential for optimizing therapeutic efficacy.
N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide is expected to be a solid at room temperature with moderate solubility in polar solvents due to the presence of hydroxyl groups in its structure.
Key chemical properties include:
Relevant analyses such as NMR spectroscopy and mass spectrometry are often employed to confirm structure and purity.
N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide serves as an important building block in medicinal chemistry. Its applications include:
This compound exemplifies the utility of biphenyl derivatives in drug discovery, highlighting their role in creating effective therapeutic agents through careful structural modification.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: